molecular formula C16H20N2O5S2 B2427736 4-(2-(4-Ethylphenoxy)ethylsulfonamido)benzenesulfonamide CAS No. 1351658-75-7

4-(2-(4-Ethylphenoxy)ethylsulfonamido)benzenesulfonamide

Cat. No.: B2427736
CAS No.: 1351658-75-7
M. Wt: 384.47
InChI Key: OTKHUPYWLNHYRL-UHFFFAOYSA-N
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Description

4-(2-(4-Ethylphenoxy)ethylsulfonamido)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-Ethylphenoxy)ethylsulfonamido)benzenesulfonamide typically involves a multi-step process. One common method starts with the reaction of 4-ethylphenol with ethylene oxide to form 4-ethylphenoxyethanol. This intermediate is then reacted with chlorosulfonic acid to introduce the sulfonamide group, resulting in 4-(2-(4-ethylphenoxy)ethylsulfonyl)chloride. Finally, this compound is reacted with benzenesulfonamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-Ethylphenoxy)ethylsulfonamido)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.

Scientific Research Applications

4-(2-(4-Ethylphenoxy)ethylsulfonamido)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Employed in biochemical assays to study enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to inhibit certain enzymes.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-(4-Ethylphenoxy)ethylsulfonamido)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)benzenesulfonamide: Another benzenesulfonamide with similar structural features but different functional groups.

    4-(2-Chloroethyl)benzenesulfonamide: Contains a chloroethyl group instead of an ethylphenoxy group.

Uniqueness

4-(2-(4-Ethylphenoxy)ethylsulfonamido)benzenesulfonamide is unique due to the presence of the ethylphenoxy group, which imparts distinct chemical properties and biological activities. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[2-(4-ethylphenoxy)ethylsulfonylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S2/c1-2-13-3-7-15(8-4-13)23-11-12-24(19,20)18-14-5-9-16(10-6-14)25(17,21)22/h3-10,18H,2,11-12H2,1H3,(H2,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKHUPYWLNHYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCS(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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